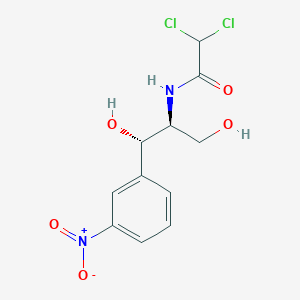

(S,S)-meta-nitro-Chloramphenicol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a dihydroxypropyl moiety, making it a versatile molecule for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, chloroacetyl chloride, and dihydroxypropane.

Formation of Intermediate: The initial step involves the reaction of 3-nitrobenzaldehyde with dihydroxypropane under basic conditions to form an intermediate compound.

Chlorination: The intermediate is then subjected to chlorination using chloroacetyl chloride in the presence of a suitable catalyst to introduce the dichloroacetamide group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification methods to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.

Substitution: Sodium methoxide, potassium cyanide, polar solvents.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted acetamides with various functional groups.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

- Reagent Utilization : (S,S)-meta-nitro-Chloramphenicol serves as a critical building block in the synthesis of more complex organic molecules. It can be used to create various derivatives that may exhibit enhanced biological activity or improved pharmacological profiles.

Synthesis of Pharmaceuticals

- Intermediate Production : The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections. Its structural modifications can lead to derivatives with specific therapeutic effects.

Biological Applications

Antimicrobial Activity

- Mechanism of Action : Like its parent compound, this compound exhibits antimicrobial properties by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which is essential for bacterial growth .

- Efficacy Against Resistant Strains : The compound has shown effectiveness against certain tetracycline-resistant bacterial strains, making it a valuable option in treating resistant infections .

Potential Anticancer Properties

- Research Findings : Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have indicated potential cytotoxic effects, warranting further exploration into its mechanisms and therapeutic applications in oncology .

Medicinal Applications

Therapeutic Developments

- Drug Formulation : The compound is being explored for its potential in developing new therapeutic agents. Its unique properties may lead to innovative drug formulations that address specific medical needs, particularly in infectious diseases and cancer treatment .

Toxicological Studies

- Safety Profile Evaluation : Due to the known side effects associated with chloramphenicol (e.g., aplastic anemia), studies are ongoing to assess the safety profile of this compound. Understanding its toxicity and side effects is crucial for its potential clinical use .

Table 1: Comparison of Chloramphenicol and Its Analog this compound

| Property | Chloramphenicol | This compound |

|---|---|---|

| Chemical Structure | C₁₁H₁₂Cl₂N₂O₅ | C₁₁H₁₂Cl₂N₂O₅ |

| Mechanism of Action | Binds to 50S ribosome | Binds to 50S ribosome |

| Antimicrobial Spectrum | Broad-spectrum | Broad-spectrum |

| Resistance Profile | Limited efficacy against resistant strains | Effective against some resistant strains |

| Clinical Applications | Serious infections | Potential for new drug development |

Table 2: Summary of Case Studies on this compound

Mécanisme D'action

The mechanism of action of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: A stereoisomer with similar chemical properties but different spatial arrangement.

Florfenicol: A related compound with antimicrobial properties, used in veterinary medicine.

Activité Biologique

(S,S)-meta-nitro-Chloramphenicol is a derivative of the well-known antibiotic chloramphenicol, which has been extensively studied for its antibacterial properties and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, resistance mechanisms, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, specifically to the L16 protein, inhibiting the peptidyl transferase activity essential for peptide bond formation. This action effectively halts protein synthesis in susceptible bacteria, leading to bacteriostatic effects at lower concentrations and bactericidal effects at higher doses .

| Mechanism | Description |

|---|---|

| Target | 50S ribosomal subunit (L16 protein) |

| Action | Inhibition of peptide bond formation |

| Effect | Bacteriostatic at low concentrations; bactericidal at high concentrations |

2. Antibacterial Activity

Research has shown that this compound retains significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies indicate that it is effective against strains resistant to other antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and certain strains of Escherichia coli. The compound's lipophilic nature enhances its ability to penetrate bacterial membranes, contributing to its efficacy .

Table 2: Antibacterial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 µg/mL | Bacteriostatic |

| Escherichia coli | 1 µg/mL | Bactericidal |

| Haemophilus influenzae | 0.25 µg/mL | Bacteriostatic |

3. Resistance Mechanisms

Despite its effectiveness, resistance to this compound can occur through various mechanisms. One prominent mechanism involves the enzymatic reduction of the nitro group by nitroreductases found in certain bacteria, such as Haemophilus influenzae. This reduction leads to the formation of amino-chloramphenicol, which lacks antibacterial activity . Additionally, chloramphenicol acetyltransferase (CAT) enzymes can acetylate chloramphenicol, rendering it inactive .

Case Study: Resistance in E. coli

A study characterized the nfsB gene from H. influenzae, which confers resistance to chloramphenicol by encoding a nitroreductase capable of reducing chloramphenicol to its inactive form. Strains of E. coli expressing this gene showed significantly increased resistance levels compared to control strains .

4. Therapeutic Applications and Future Directions

This compound has potential therapeutic applications beyond traditional antibiotic use due to its unique mechanism of action and efficacy against resistant strains. Ongoing research is exploring its role in combination therapies with other antibiotics like metronidazole, which may enhance its effectiveness by overcoming resistance mechanisms .

Table 3: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Combination Therapy | Enhances efficacy against resistant infections |

| Anticancer Activity | Shows selective toxicity towards T-leukemic cells |

| Mitochondrial Protein Synthesis | Impacts mitochondrial function in specific cells |

Propriétés

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.